![molecular formula C20H18Cl2N2O3 B1322020 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione CAS No. 610305-43-6](/img/structure/B1322020.png)
2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione
概要
説明
The compound “2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, a morpholine group, and a 3,4-dichlorobenzyl group. Isoindole-1,3-dione is a bicyclic compound containing a pyrrole ring fused with a maleimide . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The 3,4-dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole-1,3-dione ring, the introduction of the morpholine group, and the attachment of the 3,4-dichlorobenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole-1,3-dione group, the morpholine group, and the 3,4-dichlorobenzyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoindole-1,3-dione group might undergo reactions typical of other cyclic imides . The morpholine ring could potentially participate in reactions involving the nitrogen atom . The 3,4-dichlorobenzyl group might undergo reactions typical of other benzyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoindole-1,3-dione group, the morpholine group, and the 3,4-dichlorobenzyl group might affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
Preparation and Synthesis
- The preparation of related sulfur-transfer agents, including 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, highlights a method for synthesizing isoindole-1,3-dione derivatives, which may be applicable to the compound (Klose, Reese, & Song, 1997).
Structural Characterization
- A study focused on the structural and spectral analysis of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, using techniques like NMR spectroscopy, might provide insights into similar structural characteristics of the compound of interest (Dioukhane et al., 2021).
Molecular Conformation
- The molecular conformation of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, a compound with a structure that includes isoindole-1,3-dione, can be relevant to understanding the conformational properties of the compound (Wang, Jian, & Liu, 2008).
Mesophase Characterization
- Research on mesogenic Schiff bases derived from isoindoline-1,3-dione highlights the potential liquid crystalline behavior, which could be pertinent to similar isoindole-1,3-dione derivatives (Dubey et al., 2018).
Reactions and Derivatives
- Studies on the synthesis of various isoindole-1,3-dione derivatives, such as 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives, may provide insights into the chemical reactivity and potential applications of similar compounds (Alimi et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it might pose a dust hazard. If it is a liquid, it might pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin or eyes .
特性
IUPAC Name |
2-[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-17-6-5-13(9-18(17)22)10-23-7-8-27-14(11-23)12-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-6,9,14H,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBANNDJUCMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620869 | |
| Record name | 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione | |
CAS RN |
610305-43-6 | |
| Record name | 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)




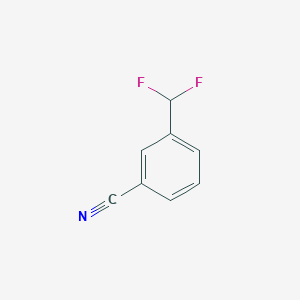
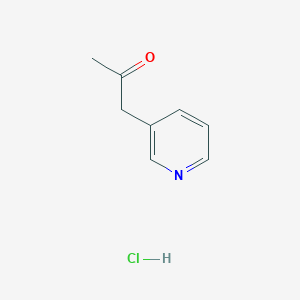
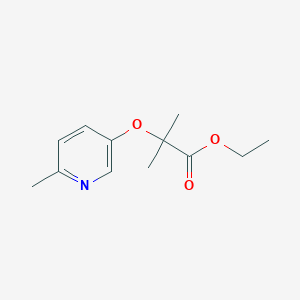


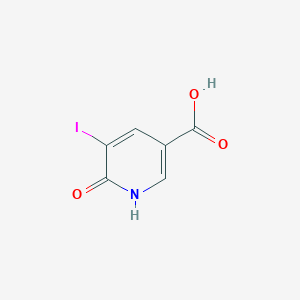
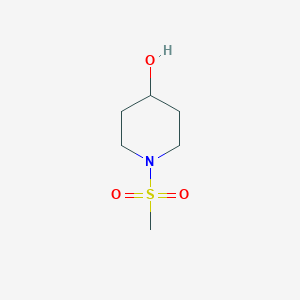
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)